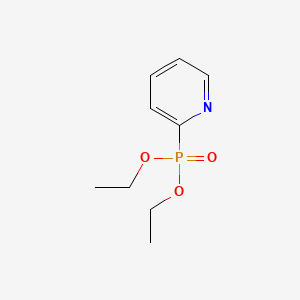

Diethyl 2-pyridylphosphonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H14NO3P |

|---|---|

Molecular Weight |

215.19 g/mol |

IUPAC Name |

2-diethoxyphosphorylpyridine |

InChI |

InChI=1S/C9H14NO3P/c1-3-12-14(11,13-4-2)9-7-5-6-8-10-9/h5-8H,3-4H2,1-2H3 |

InChI Key |

ANRDLKWBUFTLIB-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=CC=N1)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl 2 Pyridylphosphonate and Its Derivatives

Deoxygenative Phosphorylation Strategies for Pyridine (B92270) N-Oxides

Deoxygenative phosphorylation serves as a key synthetic route for the formation of diethyl 2-pyridylphosphonate from pyridine N-oxides. This approach involves the removal of the oxygen atom from the N-oxide and the concurrent introduction of a phosphonate (B1237965) group. Various reagents and conditions have been developed to facilitate this transformation, offering different levels of efficiency and substrate scope.

Reaction with Triethyl Phosphite (B83602) and Ethyl Chloroformate

A notable method for the deoxygenative phosphorylation of pyridine N-oxides involves their reaction with triethyl phosphite in the presence of ethyl chloroformate. This process leads to the formation of diethyl 2-pyridylphosphonate. The reaction mechanism is believed to proceed through an initial activation of the pyridine N-oxide by ethyl chloroformate, followed by a nucleophilic attack of triethyl phosphite. Subsequent rearrangement and elimination steps result in the desired phosphonate product. This method has been successfully applied to the synthesis of various diethyl pyridin-2-ylphosphonates and quinolin-2-ylphosphonates.

DBU-Promoted Reactions with N-Methoxypyridinium Salts

An alternative strategy for the synthesis of 2-pyridylphosphonates involves the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a promoter. While specific examples for the direct synthesis of diethyl 2-pyridylphosphonate from N-methoxypyridinium salts were not found in the provided search results, DBU is a well-established non-nucleophilic base used to promote various reactions, including elimination and condensation reactions. In the context of phosphonate synthesis, DBU has been utilized to promote tandem phospha-Michael/elimination reactions to generate vinylphosphonates. researchgate.net It is plausible that DBU could facilitate the reaction of N-methoxypyridinium salts with a phosphorus nucleophile by acting as a base to generate the active nucleophile or to promote a key elimination step in the reaction pathway. Further research in this specific area is required to detail the precise conditions and mechanism.

Palladium-Catalyzed Carbon-Phosphorus (C-P) Bond Formation

Palladium-catalyzed cross-coupling reactions have become a powerful tool for the formation of carbon-phosphorus (C-P) bonds, providing a versatile route to arylphosphonates, including diethyl 2-pyridylphosphonate. nih.govepa.govrsc.org These reactions typically involve the coupling of an aryl halide or triflate with a phosphorus-containing nucleophile, such as a dialkyl phosphite.

Cross-Coupling Reactions of Aryl Halides with H-Phosphonate Diesters

The Hirao reaction, a palladium-catalyzed cross-coupling of aryl halides with H-phosphonate diesters (like diethyl phosphite), is a cornerstone of C-P bond formation. researchgate.net This reaction allows for the direct synthesis of arylphosphonates. In the case of diethyl 2-pyridylphosphonate, this would involve the reaction of a 2-halopyridine (e.g., 2-bromopyridine (B144113) or 2-chloropyridine) with diethyl phosphite in the presence of a palladium catalyst and a base. Various palladium sources, such as Pd(OAc)₂, PdCl₂, and Pd(PPh₃)₄, can be employed as catalysts for this transformation. researchgate.net The efficiency of these catalytic systems can be influenced by the choice of ligands and additives. researchgate.net

Table 1: Examples of Palladium-Catalyzed C-P Cross-Coupling Reactions

| Aryl Halide | Phosphorus Reagent | Catalyst System | Product |

| 2-Bromopyridine | Diethyl phosphite | Pd(OAc)₂ / Ligand | Diethyl 2-pyridylphosphonate |

| 2-Chloropyridine (B119429) | Diethyl phosphite | Pd(PPh₃)₄ | Diethyl 2-pyridylphosphonate |

| Aryl nonaflate | Diphenylphosphine oxide | Pd(OAc)₂ / NaI | Aryl phosphine (B1218219) oxide nih.gov |

Mechanistic Aspects of Palladium-Catalyzed C-P Coupling

The generally accepted mechanism for palladium-catalyzed C-P cross-coupling reactions involves a catalytic cycle consisting of three primary steps: oxidative addition, transmetalation (or a related C-P bond-forming step), and reductive elimination. nih.govnobelprize.org

Oxidative Addition: The catalytic cycle begins with the oxidative addition of the aryl halide (Ar-X) to a low-valent palladium(0) complex, forming a palladium(II) intermediate (Ar-Pd(II)-X). nih.govnobelprize.org This is often the rate-determining step of the reaction.

C-P Bond Formation: The mechanism for the C-P bond formation can vary. In some cases, it may proceed through a transmetalation-like step where a deprotonated H-phosphonate (a phosphite anion) coordinates to the palladium center. Alternatively, the H-phosphonate can exist in its trivalent tautomeric form, which can then coordinate to the palladium and undergo subsequent reaction.

Reductive Elimination: The final step is the reductive elimination of the arylphosphonate product from the palladium(II) complex, which regenerates the active palladium(0) catalyst, allowing it to re-enter the catalytic cycle. nih.gov

The presence of additives, such as bases and certain salts, can significantly influence the reaction rate and yield by affecting different steps in the catalytic cycle. nih.govacs.org For instance, bases are required to deprotonate the H-phosphonate, and additives like iodide ions have been shown to accelerate the reaction, potentially by forming more reactive palladium intermediates. nih.govacs.org

Functionalization of Hydroxypyridines mediated by Sulfuryl Fluoride (B91410)

The transformation of hydroxypyridines into pyridylphosphonates can be achieved through a multi-step process initiated by the reaction with sulfuryl fluoride (SO₂F₂). While direct phosphonylation using this reagent is not typical, SO₂F₂ serves as an efficient activating agent for the hydroxyl group, converting it into a fluorosulfate (B1228806) (-OSO₂F), which is an excellent leaving group. This activation is a key step in facilitating subsequent nucleophilic substitution.

Activation of the Hydroxypyridine: 2-Hydroxypyridine is first treated with sulfuryl fluoride in the presence of a suitable base, such as a tertiary amine (e.g., triethylamine), to form the intermediate pyridin-2-yl fluorosulfate. This reaction leverages the high reactivity of SO₂F₂ as an electrophile. rsc.org

Phosphonylation: The resulting pyridin-2-yl fluorosulfate is then subjected to a transition-metal-catalyzed cross-coupling reaction with a phosphorus nucleophile, such as diethyl phosphite (HP(O)(OEt)₂). Palladium-catalyzed reactions, like the Hirao reaction, are well-suited for this type of C-P bond formation. acs.orgresearchgate.net The fluorosulfate group is displaced by the phosphite moiety to yield the target compound, Diethyl 2-pyridylphosphonate.

This methodology provides a valuable route from readily available hydroxypyridine starting materials to the desired phosphonate product.

Three-Component Oxidative Coupling Reactions

Three-component reactions offer an efficient approach to molecular complexity from simple precursors in a single step. The synthesis of substituted pyridines can be accomplished through such convergent strategies. nih.govscispace.com A plausible three-component oxidative coupling pathway to a derivative of Diethyl 2-pyridylphosphonate could involve the reaction of an α,β-unsaturated ketone, an amine, and a source of the phosphonate group, although a direct synthesis of the parent compound via this method is not prominently documented.

Reactions Involving Diethyl (2-oxobutyl)phosphonate and Mannich Bases

A more specific synthetic route involves the reaction of β-ketophosphonates, such as Diethyl (2-oxobutyl)phosphonate, with Mannich bases. researchgate.net This method builds the pyridine ring through a cyclocondensation reaction.

The reaction sequence typically proceeds as follows:

The Mannich base, often prepared from a ketone, formaldehyde, and a secondary amine, acts as an electrophile.

The enolate of Diethyl (2-oxobutyl)phosphonate, generated by a base, acts as the nucleophile.

The initial Michael-type addition is followed by an intramolecular condensation and subsequent dehydration and aromatization to yield a substituted pyridylphosphonate.

This approach is particularly useful for synthesizing pyridines with specific substitution patterns dictated by the choice of the starting ketophosphonate and the Mannich base.

Synthesis from Pyridine Carboxylic Acids

Pyridine carboxylic acids are versatile starting materials for the synthesis of various pyridine derivatives. prepchem.comnih.govnih.gov The conversion of a pyridine carboxylic acid to a pyridylphosphonate is not a direct transformation but can be achieved through intermediate steps. A common strategy involves the conversion of the carboxylic acid to a more reactive derivative.

One established method involves a three-stage synthesis starting from the corresponding ethyl pyridine-2-carboxylate. isaacpub.org

Esterification: Pyridine-2-carboxylic acid is first converted to its ethyl ester, ethyl pyridine-2-carboxylate, using standard esterification methods (e.g., Fischer esterification).

Claisen Condensation: The ethyl pyridine-2-carboxylate then undergoes a Claisen condensation with a lithiated alkylphosphonate.

Arbuzov Reaction: A subsequent Arbuzov reaction can then yield the final pyridyl-β-ketophosphonate product. isaacpub.org

This pathway highlights the utility of pyridine carboxylic acids as precursors for more complex phosphonate structures.

Alternative Synthetic Pathways

Beyond the previously mentioned methods, other innovative strategies have been developed for the synthesis of Diethyl 2-pyridylphosphonate and its derivatives. These include specialized P-C bond formation techniques and ring cleavage methodologies.

P-C Bond Formation Methods

The direct formation of a phosphorus-carbon (P-C) bond is a cornerstone of organophosphorus chemistry. rushim.rursc.org Several transition-metal-catalyzed cross-coupling reactions are effective for this purpose.

Hirao Reaction: This palladium-catalyzed reaction couples aryl halides or triflates with dialkyl phosphites. researchgate.net 2-Bromopyridine or 2-chloropyridine can be reacted with diethyl phosphite in the presence of a palladium catalyst and a base to form Diethyl 2-pyridylphosphonate.

Photo-Arbuzov Reaction: A catalyst-free alternative involves the UV-induced photo-Arbuzov reaction. nih.gov This method allows for the C-P bond formation between an aryl halide (like 2-bromopyridine) and a trialkyl phosphite (like triethyl phosphite) under mild, metal-free conditions.

These methods are highly versatile and tolerate a wide range of functional groups, making them powerful tools for the synthesis of arylphosphonates. organic-chemistry.org

| Reaction Name | Reactants | Conditions | Advantage |

| Hirao Reaction | 2-Halopyridine, Diethyl phosphite | Palladium catalyst, Base | High efficiency, Broad scope |

| Photo-Arbuzov Reaction | 2-Halopyridine, Triethyl phosphite | UV light | Metal-free, Mild conditions |

Ring Cleavage Methodology for Substituted Pyridines

An inventive approach for synthesizing highly functionalized pyridines involves the ring cleavage and remodeling of (aza)indole or benzofuran (B130515) skeletons. nih.gov This methodology allows for the synthesis of pyridines bearing electron-withdrawing groups, including phosphonates.

The process involves the reaction of a 3-formyl (aza)indole with a β-ketophosphonate in the presence of ammonium (B1175870) acetate. The reaction proceeds through the in-situ formation of an enamine from the β-ketophosphonate, which then participates in an aldol-type addition to the formyl group of the (aza)indole. This is followed by a subsequent ring cleavage and rearrangement cascade that ultimately yields a highly substituted 5-aminoaryl pyridine with a phosphonate group at the 3-position of the newly formed pyridine ring. nih.gov This strategy provides access to complex pyridine structures that would be challenging to obtain through more traditional synthetic routes.

Nucleophilic Aromatic Substitution for Pyridylphosphinate and Thiophosphinate Derivatives

A significant advancement in the synthesis of 2-pyridylphosphinate and thiophosphinate derivatives involves the application of nucleophilic aromatic substitution (SNAr). oup.com This approach offers a cost-effective alternative to traditional palladium-catalyzed cross-coupling reactions, which often necessitate expensive and highly reactive catalysts due to the generally lower reactivity of 2-halopyridines. oup.com The SNAr methodology circumvents the need for transition-metal catalysts by utilizing N-methoxypyridinium salts, which are activated towards nucleophilic attack. oup.com

The reaction typically proceeds by reacting an H-phosphinate precursor with an N-methoxypyridinium salt, such as N-methoxy-4-methylpyridinium tosylate. This method has proven effective for the synthesis of a variety of 2-pyridylphosphinates and their corresponding thiophosphinates. oup.com

Detailed research findings have demonstrated the successful synthesis of several derivatives using this method. For instance, the reaction of ethyl phenyl-H-phosphinate with N-methoxy-4-methylpyridinium tosylate in the presence of a base like sodium hydride in tetrahydrofuran (B95107) (THF) yields the corresponding ethyl phenyl(2-pyridyl)phosphinate. The reaction conditions and yields for various substrates have been systematically investigated. oup.com

Furthermore, this synthetic route has been extended to the preparation of thiophosphinate derivatives. One approach involves the direct reaction of a thiophosphinate precursor with the N-methoxypyridinium salt. Alternatively, the 2-pyridylphosphinate can be synthesized first and then converted to the corresponding thiophosphinate, although direct conversion using reagents like Lawesson's reagent on the phosphinate product can sometimes lead to the formation of multiple unidentified by-products. oup.com A more successful method involves the in-situ generation of the thiophosphinate nucleophile for the SNAr reaction. oup.com

The versatility of this SNAr approach is also highlighted by its application in the synthesis of P-chiral compounds, which are of interest as ligands for transition-metal catalysts and as biologically active molecules. oup.com For example, an optically active alkyl(2-pyridyl)phosphinate has been successfully synthesized using this methodology. oup.com

The table below summarizes the synthesis of various 2-pyridylphosphinate and thiophosphinate derivatives via nucleophilic aromatic substitution.

| Entry | H-Phosphinate/Thiophosphinate Precursor | N-Alkoxypyridinium Salt | Product | Yield (%) |

| 1 | Ethyl phenyl-H-phosphinate | N-methoxy-2-methylpyridinium tosylate | Ethyl phenyl(2-pyridyl)phosphinate | 78 |

| 2 | Ethyl phenyl-H-phosphinate | N-methoxy-4-methylpyridinium tosylate | Ethyl phenyl(4-methyl-2-pyridyl)phosphinate | 85 |

| 3 | Methyl cyclohexyl-H-phosphinate | N-methoxy-2-methylpyridinium tosylate | Methyl cyclohexyl(2-pyridyl)phosphinate | 75 |

| 4 | Ethyl phenyl-H-thiophosphinate | N-methoxy-2-methylpyridinium tosylate | Ethyl phenyl(2-pyridyl)thiophosphinate | 82 |

| 5 | Ethyl phenyl-H-thiophosphinate | N-methoxy-4-methylpyridinium tosylate | Ethyl phenyl(4-methyl-2-pyridyl)thiophosphinate | 88 |

Reactivity and Mechanistic Investigations of Diethyl 2 Pyridylphosphonate

Horner-Wadsworth-Emmons (HWE) Reaction Applications

The Horner-Wadsworth-Emmons (HWE) reaction is a widely utilized synthetic method for the stereocontrolled formation of alkenes. researchgate.net It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone, typically yielding an α,β-unsaturated compound. wikipedia.org This reaction is a significant modification of the Wittig reaction and offers advantages such as the use of more nucleophilic and less basic carbanions, and the easy removal of the water-soluble dialkylphosphate byproduct. wikipedia.orgalfa-chemistry.com

The initial and critical step of the HWE reaction is the deprotonation of the phosphonate at the carbon alpha to the phosphorus atom to generate a phosphonate carbanion. wikipedia.org This is typically achieved using a strong base. Common bases employed for this purpose include sodium hydride (NaH), butyllithium (B86547) (BuLi), sodium methoxide (B1231860) (NaOMe), and lithium diisopropylamide (LDA). alfa-chemistry.comorganic-chemistry.org

The resulting phosphonate-stabilized carbanion is a potent nucleophile, yet it is generally less basic than the corresponding phosphonium (B103445) ylides used in the Wittig reaction. wikipedia.org The nucleophilic carbanion then adds to the carbonyl carbon of an aldehyde or ketone in what is considered the rate-limiting step of the reaction sequence. wikipedia.org This addition leads to the formation of an intermediate oxaphosphetane, which then decomposes to yield the final alkene product and a water-soluble phosphate (B84403) salt. wikipedia.orgalfa-chemistry.com The presence of an electron-withdrawing group alpha to the phosphonate is essential for the final elimination step to occur. wikipedia.org

A defining feature of the Horner-Wadsworth-Emmons reaction is its characteristic stereoselectivity, which predominantly favors the formation of the (E)-alkene (trans isomer). wikipedia.orgalfa-chemistry.com This selectivity is a key advantage, providing a reliable method for constructing specific geometric isomers. organic-chemistry.org The preference for the (E)-isomer is generally attributed to thermodynamic control, where the intermediates can equilibrate to favor the more stable stereochemical pathway. researchgate.netwikipedia.org The reaction mechanism proceeds through an intermediate that allows for rotation, and the steric repulsion between the substituents in the transition state leading to the oxaphosphetane is minimized in the anti-conformation, which ultimately leads to the (E)-alkene. organic-chemistry.org While (E)-selectivity is typical, certain modifications to the phosphonate reagent, such as those developed by Still-Gennari or Ando, can reverse this preference to favor the (Z)-alkene (cis isomer). researchgate.netchem-station.com

The E/Z stereoselectivity of the HWE reaction is not absolute and can be influenced by several factors, allowing for the tuning of the stereochemical outcome. researchgate.net Key variables include the structure of the reactants, the choice of base and counterion, reaction temperature, and solvent.

A systematic study by Thompson and Heathcock on the reaction of methyl 2-(dimethoxyphosphoryl)acetate with various aldehydes highlighted several of these influences. wikipedia.org They found that while individual effects might be small, their cumulative impact can significantly alter the stereochemical outcome. wikipedia.org

Key Factors Influencing HWE Stereoselectivity:

| Factor | Influence on Stereoselectivity | Research Findings |

|---|---|---|

| Aldehyde Structure | Increasing steric bulk of the aldehyde group (R in R-CHO) generally increases (E)-selectivity. wikipedia.org | Aromatic aldehydes, in particular, produce almost exclusively (E)-alkenes under standard conditions. wikipedia.org |

| Phosphonate Structure | The steric and electronic properties of the phosphonate ester groups play a critical role. | The Still-Gennari modification, using bis(2,2,2-trifluoroethyl) esters, promotes (Z)-alkene formation. chem-station.comcore.ac.uk Similarly, the Ando modification using diaryl phosphonates also yields (Z)-alkenes. chem-station.comcore.ac.uk |

| Base and Counterion | The nature of the metal cation from the base can influence the transition state geometry. | Greater (E)-stereoselectivity has been observed with lithium (Li+) salts compared to sodium (Na+) or potassium (K+) salts. wikipedia.org The use of potassium bases can sometimes favor (Z)-selectivity. core.ac.uk |

| Reaction Temperature | Higher reaction temperatures tend to favor the thermodynamically more stable (E)-alkene. wikipedia.org | Studies have shown greater (E)-selectivity at 23 °C compared to -78 °C. wikipedia.org |

| Additives | The addition of certain salts can modify the reaction conditions and influence selectivity. | The Masamune-Roush conditions utilize lithium chloride (LiCl) with a weaker organic base, which can be useful for base-sensitive substrates. researchgate.netchem-station.com |

Michael Addition Reactions and Conjugate Additions

The Michael reaction, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.orgmasterorganicchemistry.com It involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound or other electron-deficient alkene, referred to as a Michael acceptor. wikipedia.org The nucleophiles for this reaction are typically stabilized carbanions, such as enolates, but can also include other soft nucleophiles. masterorganicchemistry.com The phospha-Michael addition, a variant of this reaction, utilizes phosphorus-centered nucleophiles and is an efficient method for creating carbon-phosphorus bonds. rsc.org

In the context of Michael additions, a phosphonate-containing compound can act as the precursor to the Michael donor. Deprotonation of the carbon alpha to the phosphonate group generates a stabilized carbanion that can serve as the active nucleophile.

For a molecule like diethyl (2-amino-2-thioxoethyl)phosphonate, the methylene (B1212753) hydrogens are activated by two adjacent electron-withdrawing groups: the phosphonate and the thioamide. This dual activation would facilitate the formation of a highly stabilized carbanion upon treatment with a suitable base. This stabilized carbanion would be expected to act as a soft nucleophile, making it an excellent candidate for a Michael donor in conjugate addition reactions with various Michael acceptors. The addition of this nucleophile to an α,β-unsaturated system would result in the formation of a new carbon-carbon bond at the β-position of the acceptor. masterorganicchemistry.com

Transformations to Phosphane Derivatives

The transformation of a phosphonate, which features a phosphorus(V) center with a P=O double bond, into a phosphane (or phosphine) derivative involves the reduction of the phosphorus center. In a recent study, diethyl (2-oxopropyl)phosphonate was utilized in a reaction with N-substituted 3-formyl (aza)indoles to synthesize pyridine (B92270) analogs containing phosphonate groups. nih.gov This demonstrates a method for constructing complex molecules that incorporate the phosphonate moiety, rather than a transformation of the phosphonate group itself. nih.gov The direct conversion of diethyl 2-pyridylphosphonate to the corresponding 2-pyridylphosphane derivative would require a reduction of the phosphonate group, a reaction for which specific methodologies applied to this particular substrate are not extensively detailed in the literature.

Reduction of Diethyl 2-pyridylphosphonate to 2-Pyridylphosphane

Reductions of phosphine (B1218219) oxides using silanes, such as phenylsilane (B129415) (PhSiH3), are often favored due to their milder reaction conditions and functional group tolerance. ic.ac.ukresearchgate.net The general mechanism for the reduction of a P=O bond with a silane (B1218182) is believed to involve the formation of a hypercoordinate silicon intermediate. researchgate.net For diethyl 2-pyridylphosphonate, the reaction would proceed by the activation of the silane, followed by nucleophilic attack of the phosphonate oxygen on the silicon atom. Subsequent rearrangement and elimination steps would lead to the formation of the P-H bond and siloxane byproducts. A study on the hydrosilylation of aldehydes catalyzed by diethyl 2-pyridylphosphonate suggests that the pyridyl nitrogen and the phosphonate oxygen can act as a bidentate Lewis base to activate the silicon reagent, which could also be a relevant interaction in its own reduction. analis.com.my

Table 1: Common Reducing Agents for Phosphonate and Phosphine Oxide Reduction

| Reducing Agent | Typical Conditions | Advantages | Disadvantages |

| Phenylsilane (PhSiH₃) | Often requires a catalyst (e.g., a Lewis acid) or elevated temperatures. researchgate.netnih.gov | Milder conditions, good functional group tolerance. ic.ac.uk | Can be slower than metal hydrides. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, often at low to ambient temperatures. masterorganicchemistry.comadichemistry.com | Powerful reducing agent, rapid reactions. ic.ac.uk | Highly reactive with protic solvents, less selective. adichemistry.com |

| Sodium Borohydride (NaBH₄) | Protic solvents like ethanol (B145695) or methanol. libretexts.orgchemguide.co.uk | Milder and safer than LiAlH₄, more selective. | Less reactive, may not be effective for all phosphonates. |

Given the presence of the pyridyl ring, which can coordinate to metals, the choice of reducing agent and conditions would need to be carefully optimized to avoid side reactions. For instance, while LiAlH₄ is a potent reducing agent for phosphonates, its high reactivity might lead to undesired reactions with the pyridine moiety. masterorganicchemistry.comadichemistry.com Sodium borohydride, being a milder reducing agent, might offer better selectivity but could be less effective in reducing the phosphonate group. libretexts.orgchemguide.co.uk Phenylsilane, potentially with a suitable catalyst, could offer a good balance of reactivity and selectivity for this transformation. ic.ac.uknih.gov

Reactivity of 2-Pyridylphosphane (e.g., Acid-Base Properties, Alkylation, Silylation)

2-Pyridylphosphane, as a primary phosphine, is expected to exhibit reactivity characteristic of this class of compounds, influenced by the electronic properties of the 2-pyridyl substituent.

Alkylation: Primary phosphines readily undergo alkylation with alkyl halides. nih.gov The reaction proceeds via nucleophilic attack of the phosphorus lone pair on the electrophilic carbon of the alkyl halide. For 2-pyridylphosphane, alkylation is expected to occur at the phosphorus center to form secondary and subsequently tertiary phosphines. The rate and extent of alkylation can be controlled by stoichiometry and reaction conditions. It is also possible that the pyridyl nitrogen could compete for the alkylating agent, leading to the formation of a pyridinium (B92312) salt, although phosphines are generally more nucleophilic towards alkyl halides than pyridines. A study on pyridine alkylation via Wittig olefination of dearomatized pyridylphosphonium ylides highlights the intricate reactivity of such systems. nih.gov

Silylation: Similar to alkylation, silylation of primary phosphines with silyl (B83357) halides (e.g., chlorotrimethylsilane) is a common method to introduce silyl groups. The reaction would proceed via nucleophilic substitution at the silicon center. Silylation of 2-pyridylphosphane would likely yield N- and/or P-silylated products depending on the reaction conditions and the silylating agent used. The silylation of pyridines has been reported to be catalyzed by zinc complexes, suggesting that metal catalysis could play a role in directing the regioselectivity of silylation in 2-pyridylphosphane. nih.gov

Investigations of Reaction Mechanisms and Intermediates

The reaction mechanisms involving diethyl 2-pyridylphosphonate and its derivatives are of interest for understanding and optimizing their synthetic applications.

In the context of reduction, the mechanism likely involves intermediates where the phosphonate group is coordinated to the reducing agent. For silane-based reductions, a hypervalent silicon species is a plausible intermediate. researchgate.net Spectroscopic techniques such as NMR could potentially be used to identify these transient species.

The catalytic activity of diethyl 2-pyridylphosphonate in hydrosilylation reactions points to its ability to form reactive intermediates. It is proposed to act as a bidentate Lewis base, coordinating to the silicon atom of the hydrosilane through both the phosphoryl oxygen and the pyridyl nitrogen. This coordination activates the Si-H bond, facilitating hydride transfer to the aldehyde. analis.com.my

Furthermore, phosphonates can undergo various rearrangements. For instance, α-hydroxyphosphonates can rearrange to phosphates. researchgate.net While not directly applicable to the parent diethyl 2-pyridylphosphonate, this highlights the potential for complex mechanistic pathways in related, functionalized systems. The study of these mechanisms often involves a combination of kinetic studies, isotopic labeling, and computational modeling to elucidate the transition states and intermediates. The identification of fleeting reaction intermediates in related electrochemical reactions has been achieved using techniques like desorption electrospray ionization mass spectrometry, which could be adapted to study the reactions of diethyl 2-pyridylphosphonate. nih.gov

Catalytic Applications of Diethyl 2 Pyridylphosphonate

Hydrosilylation of Aldehydes Catalysis

Diethyl 2-pyridylphosphonate has emerged as an effective organocatalyst for the hydrosilylation of aldehydes, a significant reaction for the reduction of carbonyl compounds to alcohols. This process serves as a valuable alternative to reductions using metal hydrides or transition metal-catalyzed hydrogenations. analis.com.my

Assessment of Catalytic Activity and Chemoselectivity

Research has demonstrated that diethyl 2-pyridylphosphonate is a proficient catalyst for the hydrosilylation of various aldehydes using trichlorosilane (B8805176) (HSiCl₃) as the hydride source. analis.com.my A comparative study highlighted its superior catalytic activity over its 3- and 4-pyridylphosphonate isomers, as well as diethyl phenylphosphonate (B1237145), which showed no catalytic effect. analis.com.my This suggests that the specific arrangement of the pyridyl nitrogen and the phosphonate (B1237965) group at the 2-position is crucial for its catalytic efficacy. analis.com.my

The catalytic system exhibits remarkable chemoselectivity. In a competitive reaction between benzaldehyde (B42025) and acetophenone (B1666503), diethyl 2-pyridylphosphonate catalyzed the complete hydrosilylation of benzaldehyde while leaving the acetophenone untouched. analis.com.my This high degree of selectivity for aldehydes over ketones is a significant advantage in complex molecule synthesis. analis.com.my

The efficiency of the catalysis is influenced by the solvent, with toluene (B28343) being more effective than acetonitrile (B52724). The reaction proceeds smoothly at room temperature, yielding the corresponding silyl (B83357) ethers, which can then be hydrolyzed to alcohols.

Table 1: Hydrosilylation of Benzaldehyde using Diethyl 2-pyridylphosphonate as Catalyst

| Entry | Catalyst (mol%) | Solvent | Time (h) | Yield (%) |

| 1 | 5 | Toluene | 1 | 95 |

| 2 | 5 | Acetonitrile | 24 | 25 |

| 3 | 1 | Toluene | 3 | 92 |

Data represents the yield of the corresponding silyl ether.

Mechanistic Postulations for Lewis Base Catalysis by Diethyl 2-Pyridylphosphonate

The catalytic action of diethyl 2-pyridylphosphonate in hydrosilylation is attributed to its function as a bidentate Lewis base. analis.com.my It is proposed that both the nitrogen atom of the pyridyl ring and the oxygen atom of the phosphoryl group coordinate to the silicon atom of trichlorosilane. analis.com.my This coordination activates the Si-H bond, making the hydride more readily transferable to the electrophilic carbon of the aldehyde's carbonyl group.

The superior performance of the 2-pyridyl isomer compared to the 3- and 4-pyridyl isomers supports this bidentate coordination model. analis.com.my In the latter isomers, the nitrogen and phosphonate groups are not positioned to effectively chelate and activate the silane (B1218182). The lack of activity from diethyl phenylphosphonate further confirms the essential role of the pyridyl nitrogen in the catalytic mechanism. analis.com.my

Role as a Ligand in Homogeneous Catalysis

Beyond its capacity as an organocatalyst, diethyl 2-pyridylphosphonate and its derivatives are valuable ligands in transition metal-catalyzed reactions. The presence of both a soft nitrogen donor (from the pyridine (B92270) ring) and a hard oxygen donor (from the phosphonate group) allows for versatile coordination to metal centers. pwr.edu.pl

Support for Transition Metal Catalyzed C-C and C-P Bond Formations

Phosphonate-containing ligands, including pyridylphosphonates, are instrumental in various palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon (C-C) and carbon-phosphorus (C-P) bonds. These reactions are fundamental in organic synthesis for constructing complex molecular architectures. nih.govbhu.ac.in In such catalytic cycles, the ligand plays a critical role in stabilizing the metal center, influencing its reactivity, and facilitating key mechanistic steps like oxidative addition and reductive elimination. libretexts.org

While specific examples detailing the use of diethyl 2-pyridylphosphonate in well-known named reactions like Suzuki or Heck couplings are not extensively documented in the provided context, the structural motifs are highly relevant. The bidentate N,O-ligation can create stable chelate rings with transition metals like palladium, nickel, or copper, which are commonly used in C-C and C-P bond-forming catalysis. pwr.edu.plnih.gov This chelation can enhance catalyst stability and influence the selectivity of the reaction.

Design of Metal-Organophosphonate Hybrid Frameworks for Catalytic Purposes

The ability of phosphonate groups to bridge multiple metal centers has led to the development of metal-organophosphonate (MOP) hybrid frameworks. These materials can be designed with porous structures, making them attractive for applications in heterogeneous catalysis. nih.gov By incorporating pyridyl functionalities, as in diethyl 2-pyridylphosphonate, it is possible to introduce additional coordination sites and modulate the electronic properties of the framework.

These hybrid materials can act as robust heterogeneous catalysts, combining the advantages of homogeneous catalysts (high activity and selectivity) with those of heterogeneous catalysts (ease of separation and recyclability). nih.gov For instance, zinc-organodiphosphonate frameworks have demonstrated size-selective heterogeneous Lewis acid catalysis. nih.gov Although not directly involving diethyl 2-pyridylphosphonate, these studies showcase the potential of pyridylphosphonate ligands in constructing novel catalytic materials with tailored properties. The synthesis of such frameworks often involves the hydrolysis of the phosphonate ester to the corresponding phosphonic acid, which then coordinates to the metal ions. researchgate.net

Coordination Chemistry and Ligand Design with Pyridylphosphonates

Chelation Modes and Metal Complex Formation

Diethyl 2-pyridylphosphonate is recognized for its capacity to act as a bidentate chelating ligand. This chelation involves the coordination of both the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the phosphoryl group to a metal center, forming a stable chelate ring. pwr.edu.pl This dual coordination is a key factor in the formation of a wide range of metal complexes.

The primary mode of coordination for diethyl 2-pyridylphosphonate involves the simultaneous binding of the pyridyl nitrogen and the phosphoryl oxygen to a metal ion. pwr.edu.pl This bidentate chelation has been observed in complexes with various transition metals. Spectroscopic studies, such as infrared (IR) spectroscopy, confirm this coordination mode. A notable shift in the P=O stretching vibration frequency to a lower wavenumber in the IR spectra of the metal complexes, compared to the free ligand, is indicative of the phosphoryl oxygen's involvement in coordination. pwr.edu.pl This chelation results in the formation of stable five-membered rings, a thermodynamically favorable arrangement in coordination chemistry. libretexts.org

The structural features of diethyl 2-pyridylphosphonate make it an excellent building block for the design of more complex hybrid ligands. By incorporating this phosphonate (B1237965) moiety, it is possible to create ligands that form coordination compounds with specific geometries and properties. stmarytx.edu A series of transition metal chloride complexes with a diethyl (pyridyn-2-ylmethyl) phosphate (B84403) ligand, a closely related compound, have been synthesized, demonstrating the versatility of this ligand type. pwr.edu.pl These complexes exhibit different stoichiometries and geometries depending on the metal ion. For example, complexes with the general formula [M(ligand)2Cl2] where M = Cu, Ni, Mn, adopt an octahedral geometry, while complexes with the formula [M(ligand)Cl2] where M = Co, Zn, are tetrahedral. pwr.edu.pl The design of such hybrid ligands is a growing area of interest for applications in catalysis and materials science. stmarytx.edu

The following table summarizes the properties of some transition metal complexes formed with a diethyl (pyridyn-2-ylmethyl) phosphate ligand. pwr.edu.pl

| Metal Ion | Complex Stoichiometry | Geometry | Spectrochemical Parameter (Dq) |

| Cu(II) | [Cu(ligand)2Cl2] | Tetragonally elongated octahedral | - |

| Ni(II) | [Ni(ligand)2Cl2] | Tetragonally distorted octahedral | 830 cm⁻¹ |

| Co(II) | [Co(ligand)Cl2] | Pseudotetrahedral | 370 cm⁻¹ |

| Mn(II) | [Mn(ligand)2Cl2] | Octahedral | - |

| Zn(II) | [Zn(ligand)Cl2] | Tetrahedral | - |

Polymeric Coordination Networks and Metal-Organic Frameworks

The ability of pyridylphosphonates to bridge metal centers has led to the synthesis of a variety of polymeric coordination networks and metal-organic frameworks (MOFs). nih.govacs.orgnih.gov These materials are of significant interest due to their potential applications in areas such as catalysis, molecular recognition, and nonlinear optics. acs.org The structure of these frameworks can range from one-dimensional (1D) chains to complex three-dimensional (3D) networks. nih.gov

The structural characterization of metal-pyridylphosphonate frameworks is typically achieved through single-crystal X-ray diffraction. acs.orgnih.gov These studies have revealed a rich diversity of structures. For instance, different dimensionalities have been observed, including 1D ladder structures, 2D grids, and 3D frameworks. nih.gov The specific structure is influenced by factors such as the metal ion, the position of the phosphonate group on the pyridine ring, and the reaction conditions. nih.govresearchgate.net For example, Zn(3-pyridylphosphonate)(bromide) forms a 1D ladder, while Co(4-pyridylphosphonate)(H2O)3 adopts a 2D grid structure. nih.gov In some cases, these frameworks possess open channels or cavities that can accommodate guest molecules, such as water or dimethyl sulfoxide (B87167) (DMSO). nih.gov

Below is a table detailing the crystal data for several metal-pyridylphosphonate frameworks. nih.gov

| Compound | Formula | Crystal System | Space Group |

| 1 | Zn(3-pyridylphosphonate)(bromide) | Monoclinic | C2/c |

| 2 | Co(4-pyridylphosphonate)(H2O)3 | Monoclinic | P2(1)/c |

| 3 | [Cu2(4-pyridylphosphonate)2]·2H2O | Triclinic | P-1 |

| 4 | [Cd(3-pyridylphosphonate)2]·DMSO | Tetragonal | I4(1)/a |

| 5 | Cd(4-pyridylphosphonate)2 | Monoclinic | P2(1)/c |

| 6 | Cd(ethyl 4-pyridylphosphonate)2 | Monoclinic | P2(1)/n |

Coordination polymers based on metal-pyridylphosphonates have been investigated for their nonlinear optical (NLO) properties. acs.orgnih.gov NLO materials are of interest for applications in optical signal processing and data storage. dtic.mil For a material to exhibit second-order NLO properties, it must crystallize in a non-centrosymmetric space group. A family of polymeric coordination networks based on meta-pyridylphosphonate bridging ligands, with the general formula [M2(L-Et)4(μ-H2O)] (M = Mn, Co, Ni), have been synthesized and found to crystallize in the non-centrosymmetric space group Fdd2. acs.orgnih.gov These compounds exhibit powder second harmonic generation (SHG) signals that are larger than that of potassium dihydrogen phosphate (KDP), a standard NLO material. acs.orgnih.gov This demonstrates the potential of metal-pyridylphosphonate frameworks in the development of new NLO materials.

Coordination with Rare Earth Elements

The coordination chemistry of phosphonate-containing ligands with rare earth elements (lanthanides) is an area of growing interest, driven by the unique photophysical properties of lanthanide ions. dntb.gov.uaethz.ch While specific studies on the coordination of diethyl 2-pyridylphosphonate with rare earth elements are not extensively detailed in the provided search results, the general principles of lanthanide coordination chemistry can be applied. Lanthanide ions are hard acids and therefore have a strong affinity for hard bases, such as the oxygen atoms of the phosphonate group. researchgate.net The coordination numbers of rare earth complexes are typically high, ranging from 6 to 12. ethz.ch It is expected that diethyl 2-pyridylphosphonate would coordinate to rare earth ions primarily through the phosphoryl oxygen, and potentially also through the pyridyl nitrogen, leading to the formation of complexes with interesting luminescent properties. The ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits at its characteristic wavelength. nih.gov This sensitization process is crucial for enhancing the luminescence of lanthanide complexes.

Diethyl 2 Pyridylphosphonate in Advanced Organic Synthesis

Precursors to Biologically Relevant Molecules and Drug Conjugates

Organophosphonates, including pyridylphosphonates, are recognized for their role as precursors in the development of new therapeutic agents. The phosphonate (B1237965) moiety is a well-established pharmacophore that can mimic carboxylates or phosphates, leading to potent enzyme inhibitors.

Research has focused on incorporating the phosphonate group into various molecular scaffolds to generate compounds with significant biological activity. For instance, novel α-aminophosphonates containing a 2-oxoquinoline structure have been synthesized through one-pot, three-component reactions. nih.gov Several of these compounds demonstrated moderate to high antitumor activity against human cancer cell lines, including A549 (lung), HeLa (cervical), MCF-7 (breast), and U2OS (osteosarcoma). nih.gov In some cases, the synthesized phosphonates showed inhibitory activities comparable to or better than the standard anticancer drug 5-fluorouracil. nih.gov The mechanism of action for some of these derivatives involves inducing apoptosis and arresting the cell cycle in the S and G2 phases. nih.gov

Furthermore, other studies have described the synthesis of novel phosphonates linked to chromone (B188151) or pyrazole (B372694) moieties, which also exhibited modest anticancer activity against the human promyelocytic leukemia (HL60) cell line. researchgate.net The development of (E)-diethyl 2-styrylquinoline-3,4-dicarboxylates has also yielded compounds with potent anti-tumor activity, with some derivatives showing efficacy equal to or greater than the reference drug cisplatin (B142131) against cell lines such as A549, HT29, and T24. nih.gov These examples highlight the utility of phosphonate derivatives as foundational structures for creating new classes of biologically active molecules, particularly in the field of oncology. nih.govresearchgate.netnih.gov The pyridine (B92270) ring within diethyl 2-pyridylphosphonate offers an additional site for modification, allowing for the synthesis of pyridine-thiazole hybrid molecules that have shown promise as anticancer agents by inducing genetic instability in tumor cells. mdpi.com

Modification of Nucleotide Analogues

The modification of nucleotides is crucial for developing therapeutic oligonucleotides and probes for molecular biology. Diethyl 2-pyridylphosphonate serves as a key reagent in creating novel internucleotide linkages, offering an alternative to the natural phosphodiester bond.

A direct and efficient method has been developed for the synthesis of dinucleoside 2-pyridylphosphonates. The process involves the reaction of suitably protected dithymidine H-phosphonates with N-methoxypyridinium tosylate. This reaction, conducted in acetonitrile (B52724) in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), is rapid, completing in approximately five minutes. The conversion is nearly quantitative and proceeds stereospecifically, likely with retention of the configuration at the phosphorus center. This method provides a reliable route to creating a stable, non-natural pyridylphosphonate linkage between two nucleoside units.

The incorporation of modified phosphonate linkages into oligonucleotides can significantly alter their chemical and biological properties, including their stability against nucleases and their hybridization affinity to target RNA or DNA strands. ki.se The thermal stability of the resulting duplex, measured by its melting temperature (Tm), is a critical parameter for any potential therapeutic application. entegris.com

While specific Tm data for 2-pyridylphosphonate linkages is not widely reported, studies on analogous modifications provide valuable insights. For example, oligonucleotides containing chirally pure R(P) methylphosphonate (B1257008) linkages, which are structurally related to pyridylphosphonates, demonstrate significantly higher binding affinity for complementary RNA strands compared to oligonucleotides with a racemic mixture of methylphosphonate linkages. nih.gov This enhancement in thermal stability underscores the importance of stereochemistry in the phosphonate backbone.

The effect of various non-phosphonate modifications at the C5 position of deoxyuridine on duplex stability has also been studied extensively, illustrating how different functional groups can either stabilize or destabilize the DNA duplex. nih.gov These findings provide a useful framework for predicting how the 2-pyridylphosphonate moiety might influence oligonucleotide hybridization.

| C5 Substituent on Deoxyuridine | Melting Temperature (Tm) of Duplex (°C) | Change in Tm per Modification (°C) |

|---|---|---|

| Natural (Thymidine) | 55.2 | - |

| -C≡CCH3 | 59.1 | +3.9 |

| -SCH3 | 52.2 | -3.0 |

| -SC6H5 | 45.1 | -10.1 |

Table 1. Impact of C5 side chains on the thermal stability (Tm) of a self-complementary DNA dodecamer. Data illustrates how different functional groups can significantly alter duplex stability. nih.gov

Synthesis of Functionalized Nitrogen Heterocycles

The structural framework of diethyl 2-pyridylphosphonate makes it a valuable precursor for the synthesis of more complex functionalized nitrogen heterocycles, including pyrrolidines and fused pyridine scaffolds.

An efficient synthetic route to functionalized diethyl (pyrrolidin-2-yl)phosphonates has been developed utilizing a 1,3-dipolar cycloaddition reaction. This strategy involves the reaction of N-benzyl-C-(diethoxyphosphoryl)nitrone with an alkene, such as cis-1,4-dihydroxybut-2-ene. This key step proceeds diastereospecifically to form a substituted isoxazolidine (B1194047) intermediate.

The isoxazolidine ring is then converted to the target pyrrolidine (B122466) through a series of chemical transformations. These steps typically involve mesylation of the hydroxyl groups, followed by hydrogenolysis to cleave the N-O bond and induce intramolecular cyclization. This multi-step process provides access to highly functionalized pyrrolidine rings bearing a diethylphosphonate group at the 2-position.

| Step | Reaction | Key Reagents | Product |

|---|---|---|---|

| 1 | 1,3-Dipolar Cycloaddition | N-benzyl-C-(diethoxyphosphoryl)nitrone, Alkene | Isoxazolidine Intermediate |

| 2 | Mesylation | Mesyl chloride, Triethylamine | Dimesylate Intermediate |

| 3 | Hydrogenolysis & Cyclization | H2, Pd(OH)2-C | (Pyrrolidin-2-yl)phosphonate |

Table 2. General synthetic sequence for the preparation of diethyl (pyrrolidin-2-yl)phosphonates from a nitrone precursor.

The pyridine ring of a pyridylphosphonate can be used as a foundation for constructing more elaborate heterocyclic systems through ring remodeling and cycloaddition reactions. One powerful method is the oxidative [3+2] cycloaddition of alkynylphosphonates with pyridinium-N-imines. nih.govnih.gov This reaction allows for the construction of a pyrazolo[1,5-a]pyridine (B1195680) core, where the original pyridine ring is fused with a pyrazole ring. nih.gov The phosphonate group, originally on the alkyne, becomes a key substituent on the newly formed heterocyclic system. This approach is highly versatile, allowing for the synthesis of a wide range of substituted pyrazolo[1,5-a]pyridine-3-ylphosphonates. nih.gov

Another fundamental strategy for building complex pyridine-based structures is the Hantzsch pyridine synthesis. wikipedia.orgchemtube3d.com This multicomponent reaction classically involves the condensation of an aldehyde, two equivalents of a β-keto ester, and a nitrogen source like ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.org The initial product is a 1,4-dihydropyridine (B1200194) (a Hantzsch ester), which can then be oxidized to the corresponding aromatic pyridine derivative. chemtube3d.comscribd.com While this method does not start from diethyl 2-pyridylphosphonate itself, it represents a cornerstone of pyridine synthesis and is used to create a vast array of complex and biologically active pyridine scaffolds. nih.govnih.gov

Strategic Utility in Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy in modern organic chemistry that aims to efficiently generate libraries of structurally diverse small molecules. cam.ac.uknih.gov Unlike target-oriented synthesis, which focuses on creating a single complex molecule, DOS seeks to explore chemical space by producing a wide range of molecular skeletons from a common starting point or a set of versatile building blocks. broadinstitute.orgnih.gov Within this paradigm, the selection of appropriate building blocks is critical. These molecules must contain functionalities that can be elaborated through various reaction pathways to yield significant structural diversity.

Diethyl 2-pyridylphosphonate has emerged as a strategic building block in the context of DOS. Its utility stems from the presence of two key reactive sites: the diethyl phosphonate group and the pyridine ring. This combination allows for the systematic introduction of complexity and diversity, making it a valuable precursor for creating libraries of novel compounds, particularly those with potential biological activity. Pyridyl phosphonates are recognized as valuable scaffolds in medicinal chemistry. nih.gov

The phosphonate moiety is particularly useful for forming carbon-carbon double bonds through reactions like the Horner-Wadsworth-Emmons (HWE) olefination. This reaction offers a reliable method for introducing a wide array of substituents, thereby generating append-point diversity. Simultaneously, the pyridine ring serves as a robust and common scaffold in bioactive molecules, which can either be retained as a core structural element or be subjected to further functionalization.

The strategic application of phosphonate-containing building blocks in generating molecular diversity is well-documented. For instance, research into the synthesis of diversely substituted diethyl (pyrrolidin-2-yl)phosphonates demonstrates how a phosphonate precursor can be utilized to access a variety of heterocyclic structures. nih.govmdpi.com In these syntheses, diethyl isocyanomethylphosphonates react with N-substituted maleimides in diastereoselective [3+2] cyclocondensation reactions to produce bicyclic α-iminophosphonates. nih.govmdpi.com These intermediates are then subjected to a series of transformations to yield a library of highly functionalized pyrrolidine phosphonates. nih.gov This approach showcases how a single core reaction involving a phosphonate can lead to a diverse set of products by simply varying the initial building blocks.

The following table illustrates the generation of a diverse library of substituted pyrrolidine-2-phosphonates from a common bicyclic iminophosphonate precursor, highlighting the utility of the phosphonate scaffold in creating molecular diversity through varied reaction pathways and reagents.

| Precursor Type | Variable Reagent/Condition | Resulting Product Class | Yield (%) | Reference |

|---|---|---|---|---|

| Bicyclic iminophosphonate (1a) | 20% Pd/C, H2 | (2RS,3RS)-3-(phenylcarbamoyl)pyrrolidine-2-phosphonate (2a) | 90% | mdpi.com |

| Bicyclic iminophosphonate (1b) | 20% Pd/C, H2 | (2RS,3RS)-3-(cyclohexylcarbamoyl)pyrrolidine-2-phosphonate (2b) | 49% | mdpi.com |

| Bicyclic iminophosphonate (1c) | NaBH3CN, AcOH | 2-methyl-3-(phenylcarbamoyl)pyrrolidine-2-phosphonate hydrochloride (2c) | 71% | mdpi.com |

| Bicyclic iminophosphonate | PtO2, H2 | Trisubstituted pyrrolidine-2-phosphonates (4a-c) | 25-63% | nih.gov |

| Bicyclic iminophosphonate | PtO2, H2 | Tetrasubstituted pyrrolidine-2-phosphonates (4d-e) | 50-56% | nih.gov |

This systematic approach, where a central phosphonate-containing scaffold is diversified by varying reaction partners and conditions, is the cornerstone of its utility in DOS. By leveraging the reliable reactivity of the phosphonate group and the structural significance of the pyridine ring, diethyl 2-pyridylphosphonate serves as an ideal starting point for the combinatorial synthesis of compound libraries designed to broadly sample chemical space and identify novel bioactive agents. nih.govnih.gov

Spectroscopic Characterization and Computational Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for the characterization of organophosphorus compounds. nih.gov The presence of the magnetically active ³¹P nucleus, in addition to ¹H and ¹³C, allows for a comprehensive structural analysis.

³¹P NMR spectroscopy is exceptionally well-suited for monitoring the progress of reactions involving organophosphorus compounds like Diethyl 2-pyridylphosphonate. nih.gov Due to its high natural abundance and the wide range of chemical shifts that are sensitive to the electronic environment of the phosphorus atom, ³¹P NMR provides a clear window into chemical transformations. nih.govosti.govhuji.ac.il

In a typical application, the ³¹P NMR spectrum of a reaction mixture is recorded over time. The signal corresponding to the starting material, Diethyl 2-pyridylphosphonate, will decrease in intensity, while new signals corresponding to phosphorus-containing products or intermediates will appear and grow. magritek.com This allows for the real-time, non-invasive tracking of reaction kinetics and the identification of species present in the reaction vessel. nih.govmagritek.com The large chemical shift dispersion in ³¹P NMR often prevents signal overlap, simplifying spectral analysis even in complex mixtures. huji.ac.ilmagritek.com For structural elucidation, the ³¹P chemical shift provides crucial information about the oxidation state and coordination environment of the phosphorus atom.

Table 1: Conceptual Data for Reaction Monitoring using ³¹P NMR This table illustrates how data from a hypothetical reaction involving Diethyl 2-pyridylphosphonate might be presented. The chemical shifts are representative.

| Time (minutes) | Reactant Signal (δ ppm) | Reactant Integral | Product Signal (δ ppm) | Product Integral | % Conversion |

| 0 | 18.5 | 1.00 | - | 0.00 | 0 |

| 30 | 18.5 | 0.75 | 25.2 | 0.25 | 25 |

| 60 | 18.5 | 0.50 | 25.2 | 0.50 | 50 |

| 120 | 18.5 | 0.25 | 25.2 | 0.75 | 75 |

| 240 | 18.5 | <0.05 | 25.2 | >0.95 | >95 |

While ³¹P NMR targets the phosphorus center, ¹H and ¹³C NMR spectroscopy provide a complete picture of the organic framework of Diethyl 2-pyridylphosphonate. These techniques are essential for confirming the identity and purity of the compound.

¹H NMR: The proton NMR spectrum reveals the arrangement of hydrogen atoms. The spectrum would show distinct signals for the protons on the pyridine (B92270) ring and the ethoxy groups. The pyridine protons exhibit complex splitting patterns due to spin-spin coupling with each other (³JHH) and, importantly, with the ³¹P nucleus (JHP). The ethoxy groups would appear as a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, with the methylene signal further split by coupling to the phosphorus atom (³JHP).

¹³C NMR: The carbon NMR spectrum shows signals for each unique carbon atom in the molecule. The carbons of the pyridine ring and the ethoxy groups will have characteristic chemical shifts. Similar to the proton spectrum, the carbon signals for atoms close to the phosphorus center will show splitting due to C-P coupling (JCP), providing definitive evidence of the phosphonate (B1237965) group's attachment to the pyridine ring. The analysis of these coupling constants is invaluable for unambiguous signal assignment.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Coupling Constants for Diethyl 2-pyridylphosphonate Data are estimated based on typical values for similar structures. Actual values may vary.

| Atom | Spectrum | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) |

| Pyridine-H6 | ¹H | ~8.7 | ddd | ³JHH, ⁴JHH, ³JHP |

| Pyridine-H4 | ¹H | ~7.8 | dt | ³JHH, ⁴JHH |

| Pyridine-H5 | ¹H | ~7.4 | ddd | ³JHH, ⁴JHH, ⁵JHP |

| Pyridine-H3 | ¹H | ~8.0 | ddd | ³JHH, ⁴JHH, ⁴JHP |

| O-CH₂ | ¹H | ~4.2 | dq | ³JHH = 7.1, ³JHP = 7.5 |

| CH₃ | ¹H | ~1.3 | t | ³JHH = 7.1 |

| Pyridine-C2 | ¹³C | ~155 | d | ¹JCP |

| Pyridine-C6 | ¹³C | ~150 | d | ²JCP |

| Pyridine-C4 | ¹³C | ~137 | s | |

| Pyridine-C5 | ¹³C | ~125 | d | ⁴JCP |

| Pyridine-C3 | ¹³C | ~128 | d | ³JCP |

| O-CH₂ | ¹³C | ~63 | d | ²JCP |

| CH₃ | ¹³C | ~16 | d | ³JCP |

A significant challenge in ³¹P NMR is its inherently lower sensitivity compared to ¹H NMR, which can lead to long acquisition times. nih.govacs.org Hyperpolarization techniques are designed to overcome this limitation by dramatically increasing the population difference between nuclear spin states, leading to substantial signal enhancements. nih.gov

One such method, Signal Amplification By Reversible Exchange (SABRE), uses parahydrogen to transfer polarization to a target molecule. Studies have investigated the hyperpolarization of a series of pyridyl-substituted phosphonate esters. nih.govacs.org These studies revealed that the position of the phosphonate group on the pyridine ring is critical. While substitution at the 3- and 4-positions resulted in significant ³¹P signal enhancements (up to 3588-fold for a deuterated 3-pyridyl derivative), polarization transfer into Diethyl 2-pyridylphosphonate proved to be unsuccessful. nih.govacs.org

The lack of hyperpolarization in the 2-pyridyl isomer was attributed to the formation of a stable dihydride complex with the iridium catalyst used in the SABRE process. nih.gov This complex provides a pathway that rapidly destroys the parahydrogen-induced spin order before it can be effectively transferred to the ³¹P nucleus. nih.gov This finding underscores the profound influence of isomeric structure on the dynamics of polarization transfer.

Computational Modeling and Quantum Chemical Calculations

Computational chemistry provides powerful tools for understanding the properties and behavior of molecules like Diethyl 2-pyridylphosphonate, complementing experimental data with theoretical insights.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure, geometry, and properties of molecules. nih.gov For Diethyl 2-pyridylphosphonate, DFT calculations can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms and predict bond lengths and angles.

Predict Spectroscopic Properties: Calculate NMR chemical shifts (¹H, ¹³C, and ³¹P) that can be compared with experimental data to validate structural assignments. uni-muenchen.denih.gov The accuracy of these predictions can be very high, with mean absolute errors of less than 0.2 ppm for ¹H and 2 ppm for ¹³C having been reported for organophosphorus compounds. nih.gov

Analyze Electronic Structure: Calculate properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy gap between these orbitals provides information about the molecule's chemical reactivity and electronic transitions.

Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting intermolecular interactions. nih.gov

Diethyl 2-pyridylphosphonate possesses both a phosphorus atom and a pyridyl nitrogen atom, making it a potential bidentate ligand in coordination chemistry. DFT calculations are instrumental in understanding its role as a ligand. uni-muenchen.de Theoretical studies can model the interaction of the phosphonate with a metal center, providing insights into:

Binding Modes: Determine whether the ligand binds in a monodentate fashion (e.g., only through the phosphorus or nitrogen atom) or a bidentate fashion (chelating through both).

Coordination Energies: Calculate the strength of the bond between the ligand and a metal, helping to predict the stability of potential complexes.

Electronic Effects of Coordination: Analyze how the electronic structure of the ligand changes upon binding to a metal. This "ligand activation" can alter the reactivity of the phosphonate or the pyridine ring, which is key to its function in catalysis or materials science.

Reaction Mechanisms: Model the entire pathway of a reaction in which a metal complex of Diethyl 2-pyridylphosphonate acts as a catalyst. By calculating the energies of intermediates and transition states, DFT can elucidate the reaction mechanism and explain the origins of catalytic activity and selectivity. mdpi.com

X-ray Crystallography for Solid-State Structure Determination

As of the current literature review, a definitive single-crystal X-ray diffraction study for diethyl 2-pyridylphosphonate has not been reported in publicly accessible crystallographic databases. Consequently, detailed experimental data on its solid-state structure, including unit cell parameters, space group, bond lengths, and bond angles, are not available.

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method would be invaluable in elucidating the exact molecular conformation of diethyl 2-pyridylphosphonate in the solid state, including the torsion angles describing the orientation of the diethyl phosphonate group relative to the pyridine ring.

Furthermore, crystallographic analysis would reveal the nature of intermolecular interactions that govern the crystal packing. These interactions, such as hydrogen bonding and van der Waals forces, are crucial in determining the physical properties of the compound, including its melting point and solubility.

In the absence of experimental data for diethyl 2-pyridylphosphonate, a detailed discussion of its crystal structure and the presentation of crystallographic data tables are not possible. Future crystallographic studies would be necessary to provide these critical insights into its solid-state chemistry.

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Methodologies

The current synthesis of pyridylphosphonates often involves multi-step procedures, sometimes requiring harsh reagents or conditions. Future research should prioritize the development of more efficient, atom-economical, and environmentally benign synthetic routes.

Key areas for exploration include:

Transition-Metal-Free Synthesis: An emerging area of interest is the organocatalytic synthesis of 3-pyridylphosphonates from vinylphosphonates and aldehydes, which avoids the use of transition metals. rsc.org Future work could adapt and expand this methodology to produce 2-pyridylphosphonates, offering a greener alternative to traditional methods.

Catalytic C-H Functionalization: Direct C-H phosphorylation of the pyridine (B92270) ring represents a highly attractive, atom-economical approach. Developing catalytic systems, potentially using earth-abundant metals, that can selectively functionalize the C-H bond at the 2-position of the pyridine ring would be a significant breakthrough, streamlining the synthesis and reducing waste.

Flow Chemistry and Process Optimization: Implementing continuous flow technologies for the synthesis of Diethyl 2-pyridylphosphonate could offer improved safety, scalability, and efficiency. Flow reactors can enable precise control over reaction parameters, potentially leading to higher yields and purity while minimizing solvent usage and reaction times.

Bio-inspired and Enzymatic Synthesis: Exploring biocatalytic methods for the formation of the crucial carbon-phosphorus (C-P) bond could provide a highly sustainable and selective synthetic route. While challenging, the discovery or engineering of enzymes capable of catalyzing such reactions would be a transformative development.

| Synthetic Strategy | Potential Advantages | Research Focus |

| Organocatalysis | Avoids transition metals, mild conditions. | Adaptation of existing methods for 2-pyridyl isomer synthesis. rsc.org |

| Direct C-H Phosphorylation | High atom economy, reduced steps. | Development of selective catalysts for pyridine C-H activation. |

| Flow Chemistry | Enhanced control, scalability, safety. | Optimization of reaction conditions in continuous flow systems. |

| Biocatalysis | High selectivity, green conditions. | Enzyme discovery and engineering for C-P bond formation. |

Expanding the Scope of Catalytic Applications

Diethyl 2-pyridylphosphonate has demonstrated potential as a bidentate Lewis base catalyst, notably in the hydrosilylation of aldehydes where it activates HSiCl₃. analis.com.my This initial success suggests a much broader catalytic utility that remains largely unexplored. Future research should aim to harness its unique electronic and steric properties for a wider range of chemical transformations.

Promising areas for investigation include:

Asymmetric Catalysis: By introducing chiral elements into the phosphonate (B1237965) or pyridine moiety, novel chiral ligands could be developed. These ligands could be applied in a variety of asymmetric reactions, such as hydrogenations, cross-coupling reactions, and aldol (B89426) additions, to produce enantiomerically enriched products.

Photoredox Catalysis: The pyridine moiety is a well-known component in photoredox catalysts. Investigating the potential of Diethyl 2-pyridylphosphonate-metal complexes as photocatalysts for organic transformations, such as C-H functionalization or polymerization reactions, could open new applications.

Tandem and Cascade Reactions: The dual functionality of the Lewis basic nitrogen and the coordinating phosphonate group could be exploited to design catalysts for tandem or cascade reactions. This could enable the synthesis of complex molecules from simple starting materials in a single, efficient operation.

Polymerization Catalysis: As a ligand for transition metals, Diethyl 2-pyridylphosphonate could influence the activity and selectivity of metal-catalyzed polymerization reactions, potentially leading to polymers with novel properties.

Advanced Ligand Design for Enhanced Coordination Chemistry

The versatility of Diethyl 2-pyridylphosphonate as a ligand, capable of binding in both monodentate and bidentate chelate fashion, is well-established. pwr.wroc.pl It forms stable complexes with a variety of transition metals, creating structures ranging from simple mononuclear compounds to complex 3D polymeric networks. pwr.wroc.placs.orgnih.govacs.org Future research should focus on rational ligand design to create materials with tailored properties.

Key research directions include:

Metal-Organic Frameworks (MOFs): Pyridylphosphonates are effective building blocks for MOFs. acs.org Future efforts could involve systematic modification of the Diethyl 2-pyridylphosphonate structure—for instance, by introducing additional functional groups on the pyridine ring—to control the porosity, stability, and functionality of the resulting MOFs for applications in gas storage, separation, and catalysis.

Stimuli-Responsive Materials: Incorporating photo- or redox-active moieties into the ligand backbone could lead to "smart" coordination polymers that change their properties (e.g., color, magnetism, or conductivity) in response to external stimuli like light or an electric field.

Bioinorganic Chemistry: The phosphonate group can mimic carboxylates or phosphates found in biological systems. Designing Diethyl 2-pyridylphosphonate derivatives as ligands could lead to new metal complexes with potential biological activity, such as enzyme inhibitors or therapeutic agents.

Enhanced Luminescent Properties: By carefully selecting the metal center and modifying the ligand structure, it may be possible to design highly luminescent complexes for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.

| Ligand Design Strategy | Target Application | Desired Property |

| Functionalization of Pyridine Ring | Metal-Organic Frameworks (MOFs) acs.org | Tunable porosity, enhanced stability. |

| Incorporation of Active Moieties | Smart Materials | Stimuli-responsive magnetic or optical properties. |

| Bioisosteric Modification | Medicinal Chemistry | Enzyme inhibition, therapeutic activity. |

| Conjugated System Extension | Optoelectronics | Enhanced luminescence, charge transport. |

Deeper Mechanistic Understanding through Combined Experimental and Theoretical Approaches

A thorough understanding of the reaction mechanisms is crucial for the rational design of improved catalysts and materials. While initial studies have provided some insight, for example, suggesting a bidentate Lewis base activation mechanism in hydrosilylation, a detailed picture is often lacking. analis.com.my A synergistic approach combining advanced experimental techniques with high-level computational modeling is essential for future progress.

Future research should focus on:

In-situ Spectroscopic Studies: Employing techniques such as in-situ NMR, IR, and X-ray absorption spectroscopy to monitor catalytic reactions in real-time. This can provide direct evidence for the formation of key intermediates and help elucidate the catalytic cycle.

Kinetic Analysis: Detailed kinetic studies of reactions catalyzed by Diethyl 2-pyridylphosphonate complexes can help to determine rate laws and activation parameters, providing quantitative insight into the reaction mechanism.

Computational Modeling: Using Density Functional Theory (DFT) and other computational methods to model reaction pathways, calculate transition state energies, and analyze the electronic structure of intermediates. This can provide a level of detail that is often inaccessible through experiments alone.

Structure-Activity Relationship Studies: Systematically varying the structure of the Diethyl 2-pyridylphosphonate ligand and correlating these changes with catalytic activity or material properties. This, combined with mechanistic studies, will provide clear guidelines for the design of next-generation systems.

By pursuing these unexplored avenues, the scientific community can unlock the full potential of Diethyl 2-pyridylphosphonate, paving the way for innovations in sustainable chemistry, advanced materials, and catalysis.

Q & A

Q. What are the established synthetic routes for Diethyl 2-pyridylphosphonate, and how do they compare in efficiency?

Diethyl 2-pyridylphosphonate is traditionally synthesized via nucleophilic substitution between 2-picolyl chloride and triethylphosphite. However, this method requires unstable and costly starting materials . An alternative one-pot reaction using α-picoline and diethyl chlorophosphate has been developed, offering improved stability and accessibility. The latter method avoids isolation of intermediates, streamlining synthesis under mild conditions (room temperature, no stringent inert atmosphere required) . Researchers should compare yields and purity using techniques like P NMR to assess phosphonate formation efficiency.

Q. How can spectroscopic methods characterize Diethyl 2-pyridylphosphonate and its derivatives?

- H NMR : Pyridyl protons resonate between δ 7.5–8.5 ppm, while phosphonate-linked methyl/methylene groups appear as multiplets near δ 4.0–4.2 ppm. For example, a derivative (Diethyl 3,4-dimethyl-2-pyridinylphosphonate) shows pyridyl protons at δ 8.01 (d, J = 9.0 Hz) and phosphonate ethyl groups at δ 1.24 (t, J = 6.8 Hz) .

- Mass Spectrometry : ESI–MS often detects [M+H] ions (e.g., m/z 287 for a derivative with molecular weight 286) .

- Infrared Spectroscopy : P=O stretches typically occur at 1250–1200 cm, while pyridyl C-N/C=C vibrations appear at 1600–1450 cm .

Q. What safety protocols are critical when handling Diethyl 2-pyridylphosphonate?

While specific safety data for this compound is limited, general precautions for phosphonates include:

- PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors/aerosols .

- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for Diethyl 2-pyridylphosphonate derivatives?

Conflicting NMR or IR results often arise from solvent effects, tautomerism, or impurities. For example:

- Variable Solvent Effects : Deuterated chloroform (CDCl) vs. DMSO-d can shift pyridyl proton signals by 0.1–0.3 ppm. Validate assignments using 2D NMR (e.g., H-C HSQC) .

- Tautomeric Equilibria : Pyridyl-phosphonate derivatives may exhibit keto-enol tautomerism, altering P NMR chemical shifts. Monitor pH and temperature to stabilize specific forms .

Q. What experimental strategies optimize Diethyl 2-pyridylphosphonate’s reactivity in Wittig-Horner reactions?

Phase-transfer catalysis (PTC) enhances reactivity in biphasic systems. For example:

- Catalyst Selection : Use tetrabutylammonium bromide (TBAB) to shuttle deprotonated phosphonate anions into organic phases .

- Base Optimization : LiN(iPr) (LDA) at –78°C improves regioselectivity in alkyne additions, minimizing side reactions .

- Workflow : Quench reactions with 1 M HCl to protonate intermediates, followed by extraction with non-polar solvents (e.g., petroleum ether) .

Q. How can computational modeling predict the reactivity of Diethyl 2-pyridylphosphonate in cross-coupling reactions?

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. The pyridyl nitrogen’s lone pair (HOMO) often directs electrophilic attacks .

- Topological Polar Surface Area (TPSA) : A TPSA of ~50 Ų (calculated for derivatives) correlates with membrane permeability, aiding drug-design applications .

- Molecular Dynamics : Simulate solvent interactions to optimize reaction media (e.g., THF vs. DMF) for coupling efficiency .

Data Contradiction Analysis

Q. Why might 31^{31}31P NMR spectra show unexpected peaks during synthesis?

Common artifacts include:

- Phosphonate Hydrolysis : Trace moisture hydrolyzes P-OEt groups to phosphoric acid derivatives (δ 0–10 ppm). Use anhydrous solvents and molecular sieves .

- Byproduct Formation : Unreacted triethylphosphite (δ 128–130 ppm) or oxidized species (δ 18–22 ppm) indicate incomplete purification. Reflux times or column chromatography (silica gel, ethyl acetate/hexane) may resolve this .

Methodological Recommendations

- Synthesis Optimization : Replace traditional 2-picolyl chloride with α-picoline and diethyl chlorophosphate for cost-effective, scalable synthesis .

- Analytical Cross-Validation : Combine H NMR, P NMR, and IR to confirm structural integrity and purity .

- Safety Compliance : Adopt protocols from analogous phosphonates (e.g., diethyl ketomalonate) for handling and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products